Cas no 54544-05-7 (Methyl 3,4-bis(benzyloxy)benzoate)

Methyl 3,4-bis(benzyloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,4-bis(benzyloxy)benzoate
- Benzoic acid, 3,4-bis(phenylmethoxy)-, methyl ester
- methyl 3,4-bis(phenylmethoxy)benzoate
- methyl3,4-bis(benzyloxy)benzoate
- SLYKXRFTRIYUJV-UHFFFAOYSA-N
- 3825AH
- 3,4-Dibenzyloxy benzoic acid methyl ester
- AX8284450
- 3,4-Bis(benzyloxy)benzoic acid methyl ester
- CS-M1191
- CS-13279
- AKOS022187103
- W18214
- 54544-05-7
- SCHEMBL3245222
- DTXSID80441593
- MFCD06203841
- DB-255214
-
- MDL: MFCD06203841
- インチ: 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
- InChIKey: SLYKXRFTRIYUJV-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=1OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 348.1362
- どういたいしつりょう: 348.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- PSA: 44.76
Methyl 3,4-bis(benzyloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM934-1g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 1g |
930.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1222674-5g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 95% | 5g |
$450 | 2024-06-03 | |
ChemScence | CS-M1191-5g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 5g |
$395.0 | 2022-04-27 | ||
abcr | AB513430-5 g |
Methyl 3,4-bis(benzyloxy)benzoate; . |
54544-05-7 | 5g |
€658.50 | 2023-04-18 | ||
ChemScence | CS-M1191-1g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 1g |
$114.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928419-5g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 5g |
¥4,499.10 | 2022-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV706-250mg |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 95% | 250mg |
¥138.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV706-5g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 95% | 5g |
¥1109.0 | 2024-04-18 | |
Crysdot LLC | CD12062618-5g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 5g |
$491 | 2024-07-24 | |
eNovation Chemicals LLC | D765997-250mg |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 98% | 250mg |
$85 | 2024-06-06 |
Methyl 3,4-bis(benzyloxy)benzoate 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Methyl 3,4-bis(benzyloxy)benzoateに関する追加情報
Recent Advances in the Application of Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) in Chemical Biology and Pharmaceutical Research
Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) is a chemically synthesized aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including polyphenolic derivatives and kinase inhibitors. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The benzyl-protected phenolic groups in this compound provide a strategic advantage for further functionalization, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 3,4-bis(benzyloxy)benzoate as a precursor for the synthesis of novel tyrosine kinase inhibitors. The study demonstrated that the compound's unique structure allows for efficient modification of the benzoate core, enabling the introduction of diverse pharmacophores. The resulting derivatives exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), two key targets in cancer therapy. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors with improved selectivity and efficacy.
Another notable application of Methyl 3,4-bis(benzyloxy)benzoate was reported in a 2022 article in Bioorganic & Medicinal Chemistry Letters. The study focused on its role in the synthesis of polyphenolic compounds with antioxidant and anti-inflammatory properties. By selectively deprotecting the benzyl groups, researchers were able to generate a series of derivatives that exhibited significant radical scavenging activity and inhibition of pro-inflammatory cytokines. These results suggest that the compound could serve as a starting point for developing new therapeutics for oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 3,4-bis(benzyloxy)benzoate. A 2023 publication in Organic Letters described a novel catalytic system for the efficient deprotection of benzyl groups under mild conditions, enabling the rapid generation of diverse phenolic derivatives. This breakthrough has streamlined the synthesis of complex molecules derived from this compound, reducing both reaction times and costs. Such innovations are expected to accelerate the exploration of its pharmacological potential and facilitate its integration into drug development pipelines.
In conclusion, Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) continues to emerge as a pivotal compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its demonstrated bioactivity, positions it as a valuable tool for drug discovery. Future research directions may include the exploration of its applications in targeted drug delivery systems and the development of multifunctional therapeutics. As synthetic techniques evolve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly prominent role in addressing unmet medical needs.
54544-05-7 (Methyl 3,4-bis(benzyloxy)benzoate) 関連製品
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